Cas no 118584-90-0 (N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine)

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine 化学的及び物理的性質
名前と識別子
-
- N-Fmoc-N'-dansyl-L-lysine
- Fmoc-Lys(dansyl)-OH
- N-(9-Fluorenylmethyloxycarbonyl)-N'-dansyl-L-lysine
- Fmoc-L-Lys(Dansyl)-OH
- L-Lysine,N6-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- NA-FMOC-NE-DANSYL-L-LYSINE
- AmbotzFAA1446
- (9H-Fluoren-9-yl)MethOxy]Carbonyl Lys(Dansyl)-OH
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-N-EPSILON-DANSYL-L-LYSINE
- (2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
- Nα-Fmoc-Nε-dansyl-L-lysine≥ 97% (HPLC)
- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine
-
- MDL: MFCD00672343
- インチ: InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1
- InChIKey: SLBNIPMLSUPCFW-LJAQVGFWSA-N
- ほほえんだ: CN(C1=CC=CC2=C1C=CC=C2S(=O)(NCCCC[C@H](NC(OCC3C4=CC=CC=C4C5=CC=CC=C53)=O)C(O)=O)=O)C
計算された属性
- せいみつぶんしりょう: 601.22500
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 43
- 回転可能化学結合数: 14
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- PSA: 133.42000
- LogP: 7.20890
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-57632-1G |
(2S)-6-[5-(dimethylamino)naphthalene-1-sulfonamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
118584-90-0 | >95% | 1g |
£451.00 | 2025-02-08 | |
Key Organics Ltd | AS-57632-0.5G |
(2S)-6-[5-(dimethylamino)naphthalene-1-sulfonamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
118584-90-0 | >95% | 0.5g |
£352.00 | 2025-02-08 | |
TRC | F640020-100mg |
Fmoc-Lys(dansyl)-OH |
118584-90-0 | 100mg |
$196.00 | 2023-05-18 | ||
abcr | AB155923-250 mg |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-dansyl-L-lysine (Fmoc-L-Lys(Dan)-OH); . |
118584-90-0 | 250mg |
€300.00 | 2023-06-23 | ||
Key Organics Ltd | AS-57632-0.25g |
(2S)-6-[5-(dimethylamino)naphthalene-1-sulfonamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
118584-90-0 | >95% | 0.25g |
£252.00 | 2025-02-08 | |
1PlusChem | 1P008VHL-250mg |
FMOC-L-LYS(DANSYL)-OH |
118584-90-0 | 95% | 250mg |
$159.00 | 2025-02-24 | |
Aaron | AR008VPX-1g |
FMOC-L-LYS(DANSYL)-OH |
118584-90-0 | 96% | 1g |
$244.00 | 2025-01-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW577-100mg |
(2S)-6-[5-(dimethylamino)naphthalene-1-sulfonamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
118584-90-0 | 95% | 100mg |
¥521.0 | 2024-04-25 | |
A2B Chem LLC | AE13257-100mg |
Fmoc-Lys(dansyl)-OH |
118584-90-0 | 95% | 100mg |
$54.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117408-100mg |
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine |
118584-90-0 | 96% | 100mg |
¥651.00 | 2024-08-09 |
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine 関連文献
-
Edmondo Battista,Pasqualina L. Scognamiglio,Nunzia Di Luise,Umberto Raucci,Greta Donati,Nadia Rega,Paolo A. Netti,Filippo Causa J. Mater. Chem. B 2018 6 1207
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysineに関する追加情報
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine: A Comprehensive Overview
The compound with CAS No 118584-90-0, known as N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine, is a highly specialized amino acid derivative with significant applications in the fields of biochemistry and pharmaceuticals. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a sulfonamide moiety derived from a dimethylaminonaphthalene moiety. The presence of these functional groups makes it a valuable tool in peptide synthesis and drug discovery.
Recent studies have highlighted the importance of Fmoc-based protecting groups in peptide synthesis due to their excellent stability under basic conditions and ease of removal under acidic conditions. The Fmoc group, attached to the N2 position of lysine, ensures that the amino group is protected during the synthesis process, allowing for precise control over peptide chain assembly. This has been particularly useful in solid-phase peptide synthesis (SPPS), where the ability to selectively protect and deprotect functional groups is critical.
The sulfonamide group at the N6 position of lysine introduces additional functionality to this compound. Sulfonamides are known for their stability and ability to modulate the physicochemical properties of molecules, making them valuable in drug design. The dimethylaminonaphthalene moiety further enhances the compound's potential for interaction with biological systems, as naphthalene derivatives are often employed in medicinal chemistry for their ability to act as scaffolds in drug design.
Recent research has focused on the application of this compound in the development of bioactive peptides and small molecule inhibitors. For instance, studies have demonstrated that the combination of Fmoc protection and sulfonamide functionality can lead to enhanced stability and bioavailability of peptide drugs. This has opened new avenues for the treatment of various diseases, including cancer and infectious diseases.
In addition to its role in peptide synthesis, this compound has also been explored for its potential in materials science. The unique combination of functional groups makes it a candidate for use in the development of novel materials with tailored properties, such as self-healing polymers or stimuli-responsive materials.
From an environmental standpoint, the synthesis and handling of this compound require careful consideration due to its complex structure and potential for bioaccumulation. Researchers have been investigating greener synthetic methods to minimize waste and reduce the environmental footprint associated with its production.
In conclusion, N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yllsulfonyl)-L lysine (CAS No 118584 90 0) is a versatile compound with wide-ranging applications in biochemistry pharmaceuticals and materials science Its unique structure combining Fmoc protection sulfonamide functionality and naphthalene derivatives positions it as a valuable tool in modern chemical research As ongoing research continues to uncover new applications for this compound its role in advancing science and technology is expected to grow significantly
118584-90-0 (N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine) 関連製品
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